Aminopterin

DHFR inhibition Enzyme kinetics Antifolate binding

Select Aminopterin (CAS 54-62-6) for superior DHFR binding (Ki 3.7 pM) and as the benchmark for reduced folate carrier (RFC) transport studies. Its efficient polyglutamation makes it essential for HAT hybridoma selection. Unlike methotrexate, this 4-amino analog offers distinct kinetics critical for folate pathway research.

Molecular Formula C19H20N8O5
Molecular Weight 440.4 g/mol
CAS No. 54-62-6
Cat. No. B017811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopterin
CAS54-62-6
SynonymsN-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid;  _x000B_4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA;  NSC 739;  USP Methotrexate Related Compound B; 
Molecular FormulaC19H20N8O5
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1
InChIKeyTVZGACDUOSZQKY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Aminopterin (CAS 54-62-6): A Potent DHFR-Inhibiting Antifolate for Specialized Research Applications


Aminopterin (CAS 54-62-6) is a 4-amino derivative of folic acid and a classical antifolate that competitively inhibits dihydrofolate reductase (DHFR), thereby blocking tetrahydrofolate synthesis and depleting intracellular nucleotide pools required for DNA, RNA, and protein synthesis . It is the direct structural predecessor to methotrexate (MTX), differing only by the absence of an N10-methyl substituent, and serves as a reference standard in antifolate pharmacology, a selective agent in hybridoma generation via HAT medium, and a research tool in folate transport and polyglutamation studies .

Why Aminopterin Cannot Be Simply Replaced by Methotrexate or Other Antifolates


Despite sharing a common molecular target (DHFR) and structural scaffold, aminopterin (AMT) and its closest analog methotrexate (MTX) exhibit divergent biochemical and pharmacological profiles that preclude direct substitution in research settings. Substitution can lead to confounding results in studies of folate transport kinetics, intracellular polyglutamation efficiency, and stereoselective uptake mechanisms [1]. AMT demonstrates higher affinity for the reduced folate carrier (RFC) with a lower influx Km, serves as a markedly more efficient substrate for folylpolyglutamate synthetase (FPGS), and displays stereoselective absorption via the proton-coupled folate transporter (PCFT) that differs from MTX enantiomeric behavior [2]. These differences, detailed in the quantitative evidence below, establish that aminopterin occupies a distinct niche in antifolate research and specialized applications where transport kinetics or metabolic activation pathways are under investigation.

Quantitative Differentiation Evidence: Aminopterin vs. Methotrexate and Related Antifolates


DHFR Binding Affinity: AMT Exhibits Marginally Tighter Ki than MTX on Recombinant Human Enzyme

In spectrophotometric assays using human recombinant DHFR, aminopterin (AMT) demonstrated a Ki of 3.7 pM, which is approximately 23% lower (indicating higher affinity) than the Ki of 4.8 pM measured for methotrexate (MTX) under identical conditions [1]. This direct head-to-head comparison establishes AMT as the more potent DHFR binder at the molecular level. However, this marginally enhanced affinity does not consistently translate to superior cellular or in vivo potency due to differential transport and polyglutamation efficiencies described in subsequent evidence items.

DHFR inhibition Enzyme kinetics Antifolate binding

Reduced Folate Carrier (RFC) Transport Affinity: AMT Displays 4- to 5-Fold Lower Influx Km than MTX

Aminopterin exhibits substantially higher affinity for the reduced folate carrier (RFC) than methotrexate in murine tumor models. Values for influx Km for aminopterin were measured at 1–1.2 μM in both L1210 and S180 cell types, whereas methotrexate influx Km increased 3-fold in L1210 cells and 12-fold in S180 cells relative to AMT [1]. This indicates that AMT is transported more efficiently via RFC across a range of tumor cell backgrounds. In competitive inhibition assays of [3H]MTX influx into CCRF-CEM human leukemia cells, the Ki values for RFC-mediated transport were 0.71 μM for a reference inhibitor, 5.4 μM for AMT, and 4.7 μM for MTX (re-analyzed Kt) [2].

Folate transport RFC kinetics Cellular uptake

FPGS Substrate Efficiency: AMT is a 4-Fold Better FPGS Substrate than MTX Based on Catalytic Efficiency

Folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to antifolates, a critical determinant of intracellular retention and sustained target inhibition. In assays using partially purified beef liver FPGS, aminopterin (AM) exhibited a Km of 25 μM versus 100 μM for methotrexate (MTX) [1]. Based on the ratio of Vmax to Km, AM is a better substrate than MTX for mammalian FPGS [1]. In tumor-derived FPGS from murine L1210 leukemia and Sarcoma 180 cells, aminopterin was the most preferred substrate overall, exhibiting the lowest apparent Km and highest Vmax; alkylation at N10 (as in MTX) increased Km 3- to 6-fold [2].

Polyglutamation FPGS kinetics Intracellular retention

PCFT-Mediated Intestinal Absorption: l-AMT Exhibits Stereoselective Transport with Minimal d-AMT Uptake

Aminopterin demonstrates pronounced stereoselective transport via the proton-coupled folate transporter (PCFT), a property that distinguishes it from methotrexate in absorption studies. In vitro uptake assays using human PCFT demonstrated minimal transport of d-aminopterin compared with l-aminopterin, with the enantiomer selectivity attributable almost entirely to decreased binding affinity rather than changes in transport rate [1]. The uptake clearance of l-MTX by rat PCFT is approximately 46-fold greater than that of d-MTX, establishing a benchmark for stereoselectivity in this transporter class [1]. In vivo studies in dogs and humans with psoriasis confirmed a strong in vitro-in vivo correlation implicating stereoselective PCFT transport as the mechanism underlying differential absorption of aminopterin enantiomers [1].

PCFT transport Stereoselectivity Oral bioavailability

In Vitro Cytotoxicity: AMT Exhibits 4.6-Fold Lower Median IC50 than MTX in Pediatric Leukemia Cell Lines

In a preclinical comparative study evaluating antifolate activity in a panel of six pediatric leukemia and lymphoma cell lines using a 120-hour sulforhodamine B assay, aminopterin demonstrated a median IC50 of 17 nM, compared to methotrexate with a median IC50 of 78 nM [1]. This represents a 4.6-fold lower median IC50 for AMT, indicating greater in vitro cytotoxic potency. However, when normalized to clinically achievable drug exposures using the Clinical Potency Index (CPI) (AUC/IC50), methotrexate had a superior median CPI of 0.9 versus 0.4 for aminopterin [1]. This disparity between intrinsic potency and therapeutic index highlights that AMT's greater in vitro activity does not directly translate to clinical superiority.

Cytotoxicity Pediatric leukemia IC50 comparison

Historical Therapeutic Validation: AMT Achieved Complete Remission in 63% of Pediatric Leukemia Patients in Seminal 1948 Trial

Aminopterin holds a unique position in oncology history as the first chemotherapeutic agent to induce remission in childhood acute leukemia. In the landmark 1948 trial by Sidney Farber and colleagues, 16 children with acute leukemia were treated with aminopterin; 10 patients (63%) entered transient remissions characterized by reduction or complete disappearance of blasts from peripheral blood and bone marrow with recovery of normal hematopoiesis [1]. This result established the proof-of-concept that cytotoxic chemotherapy could effectively treat cancer. While this is a class-level observation (no direct comparator arm in the original trial), the historical significance is relevant: aminopterin demonstrated clinical proof-of-concept before methotrexate became the clinical standard [2].

Pediatric ALL Clinical remission Historical efficacy

Optimal Research and Industrial Applications for Aminopterin Based on Verified Differentiating Evidence


Biochemical DHFR Inhibition Studies Requiring Maximal Binding Affinity

Aminopterin is the optimal DHFR inhibitor for cell-free enzymatic assays where maximal target binding affinity is the primary requirement. With a Ki of 3.7 pM on human recombinant DHFR—approximately 23% lower than methotrexate (4.8 pM) [1]—AMT provides the highest intrinsic affinity among classical 4-aminofolate antifolates. This makes it particularly suitable for binding displacement assays, crystallographic studies of DHFR-ligand complexes, and structure-activity relationship investigations where the absence of the N10-methyl group eliminates a variable in binding geometry. Users should note that this enhanced binding affinity does not predict cellular or in vivo potency due to transport and polyglutamation variables.

RFC-Mediated Folate Transport Mechanism Studies

AMT serves as a superior probe for reduced folate carrier (RFC) transport investigations due to its 3- to 12-fold higher RFC affinity compared to MTX in murine tumor models, with influx Km values of 1–1.2 μM [1]. In competitive transport assays using CCRF-CEM human leukemia cells, AMT's Ki for RFC-mediated transport is 5.4 μM, distinct from MTX's Kt of 4.7 μM [2]. These differential transport characteristics make AMT the compound of choice when studying cell-type-specific RFC expression, antifolate resistance mechanisms mediated by RFC downregulation, or the relationship between transport affinity and intracellular accumulation kinetics.

FPGS Substrate Specificity and Polyglutamation Pathway Research

For investigations of folylpolyglutamate synthetase (FPGS) substrate recognition and polyglutamation efficiency, aminopterin is the preferred 4-aminofolate probe. AMT exhibits a Km of 25 μM for mammalian FPGS, which is 4-fold lower than MTX's Km of 100 μM, and demonstrates superior catalytic efficiency (Vmax/Km ratio) [1]. In tumor-derived FPGS from L1210 leukemia and S180 cells, AMT is the most preferred substrate overall with the lowest apparent Km and highest Vmax among 4-aminofolate analogues [2]. This evidence positions AMT as the benchmark compound for studies of intracellular antifolate retention, metabolic activation pathways, and differential polyglutamation between normal and malignant tissues.

Hybridoma Selection and HAT Medium Formulation

Aminopterin is an essential component of HAT (hypoxanthine-aminopterin-thymidine) selection medium for monoclonal antibody-producing hybridoma generation. In this application, AMT blocks the de novo purine synthesis pathway by inhibiting DHFR, forcing cells to rely on the salvage pathway (utilizing exogenous hypoxanthine and thymidine) for survival. Myeloma fusion partners deficient in HGPRT cannot utilize the salvage pathway and die, while successfully fused hybridomas (inheriting HGPRT from spleen cells) survive [1]. While methotrexate can theoretically substitute for aminopterin in hybridoma selection, comparative studies indicate that methotrexate-based selection yields hybrids that develop more rapidly and can be processed earlier, with improved stability and lower toxicity [2]. Nonetheless, AMT remains the standard reference component in validated HAT formulations where established protocols and historical consistency are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.